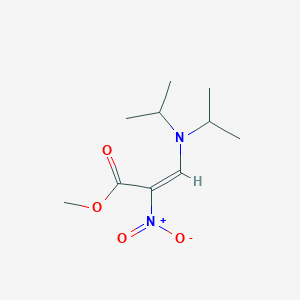![molecular formula C20H25NO3 B5138817 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5138817.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide, commonly known as DPPEB, is a synthetic compound that belongs to the family of cathinones. DPPEB has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of DPPEB is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This, in turn, leads to the antidepressant and anxiolytic effects observed in animal models.
Biochemical and Physiological Effects:
DPPEB has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in mood and a decrease in anxiety. Additionally, DPPEB has been found to improve cognitive function and has neuroprotective effects.
实验室实验的优点和局限性
One advantage of using DPPEB in lab experiments is that it has been found to be relatively safe and non-toxic. Additionally, it has been shown to have a low potential for abuse. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to predict potential side effects.
未来方向
There are several potential future directions for DPPEB research. One area of interest is its potential as a treatment for depression and anxiety disorders. Additionally, DPPEB may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic applications of DPPEB.
合成方法
DPPEB can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylacetone with phenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 3,4-dimethoxyphenylacetone with phenylacetic acid in the presence of a reducing agent such as sodium borohydride.
科学研究应用
DPPEB has been the focus of several scientific studies due to its potential therapeutic applications. It has been found to exhibit antidepressant and anxiolytic effects in animal models. Additionally, DPPEB has been shown to have neuroprotective effects and can improve cognitive function.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-17(16-8-6-5-7-9-16)20(22)21-13-12-15-10-11-18(23-2)19(14-15)24-3/h5-11,14,17H,4,12-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFROOCEKFXOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5138747.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)
![5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138769.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5138775.png)
![1-allyl-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138783.png)
![5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide](/img/structure/B5138785.png)



![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138842.png)
![butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5138843.png)